![molecular formula C21H22FN3O B3015203 N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide CAS No. 900015-38-5](/img/structure/B3015203.png)
N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide is a chemical compound with the molecular formula C21H22FN3O and a molecular weight of 351.43 g/mol . This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a propynyl linkage, making it a complex and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-(4-fluorophenyl)piperazine with propargyl bromide to form the propynyl intermediate. This intermediate is then reacted with 3-bromoacetophenone under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the piperazine ring are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-{3-[4-(4-chlorophenyl)piperazino]-1-propynyl}phenyl)acetamide
- N-(3-{3-[4-(4-bromophenyl)piperazino]-1-propynyl}phenyl)acetamide
- N-(3-{3-[4-(4-methylphenyl)piperazino]-1-propynyl}phenyl)acetamide
Uniqueness
N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-[3-[3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-ynyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-17(26)23-20-6-2-4-18(16-20)5-3-11-24-12-14-25(15-13-24)21-9-7-19(22)8-10-21/h2,4,6-10,16H,11-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPWMHTUAIIOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C#CCN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B3015120.png)
![1-cyclohexyl-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B3015121.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B3015126.png)


![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3015129.png)


![2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B3015132.png)
![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)



